

(S)-(+)-6-Methyl-1-octanol molecular weight and formula

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Compound of Interest

Compound Name: (S)-(+)-6-Methyl-1-octanol

Cat. No.: B019692

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Technical Guide: (S)-(+)-6-Methyl-1-octanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-6-Methyl-1-octanol is a chiral primary alcohol with applications in various scientific fields, including the fragrance industry and as a chiral building block in the synthesis of more complex molecules.^[1] Its specific stereochemistry makes it a valuable synthon for the development of enantiomerically pure pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the key physicochemical properties, synthesis, analytical methods, and potential biological activities of **(S)-(+)-6-Methyl-1-octanol**.

Physicochemical Properties

(S)-(+)-6-Methyl-1-octanol is a colorless liquid.^[2] Its fundamental molecular and physical characteristics are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₂₀ O	[3][4][5]
Molecular Weight	144.25 g/mol	[3][4][5]
CAS Number	110453-78-6	[3][4]
Boiling Point	196.6 °C	[4]
Density	0.824 g/cm ³	[4]
Flash Point	79.5 °C	[4]
IUPAC Name	(6S)-6-methyloctan-1-ol	[6]
SMILES	CC--INVALID-LINK--CCCCCO	[4][6]

Enantioselective Synthesis: Lipase-Catalyzed Kinetic Resolution

The production of enantiomerically pure **(S)-(+)-6-Methyl-1-octanol** can be effectively achieved through the kinetic resolution of racemic 6-methyl-1-octanol using a lipase. This method relies on the enzyme's ability to selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted (S)-enantiomer.

Experimental Protocol: Lipase-Catalyzed Acetylation of Racemic 6-Methyl-1-octanol

This protocol describes a typical procedure for the enzymatic kinetic resolution of racemic 6-methyl-1-octanol.

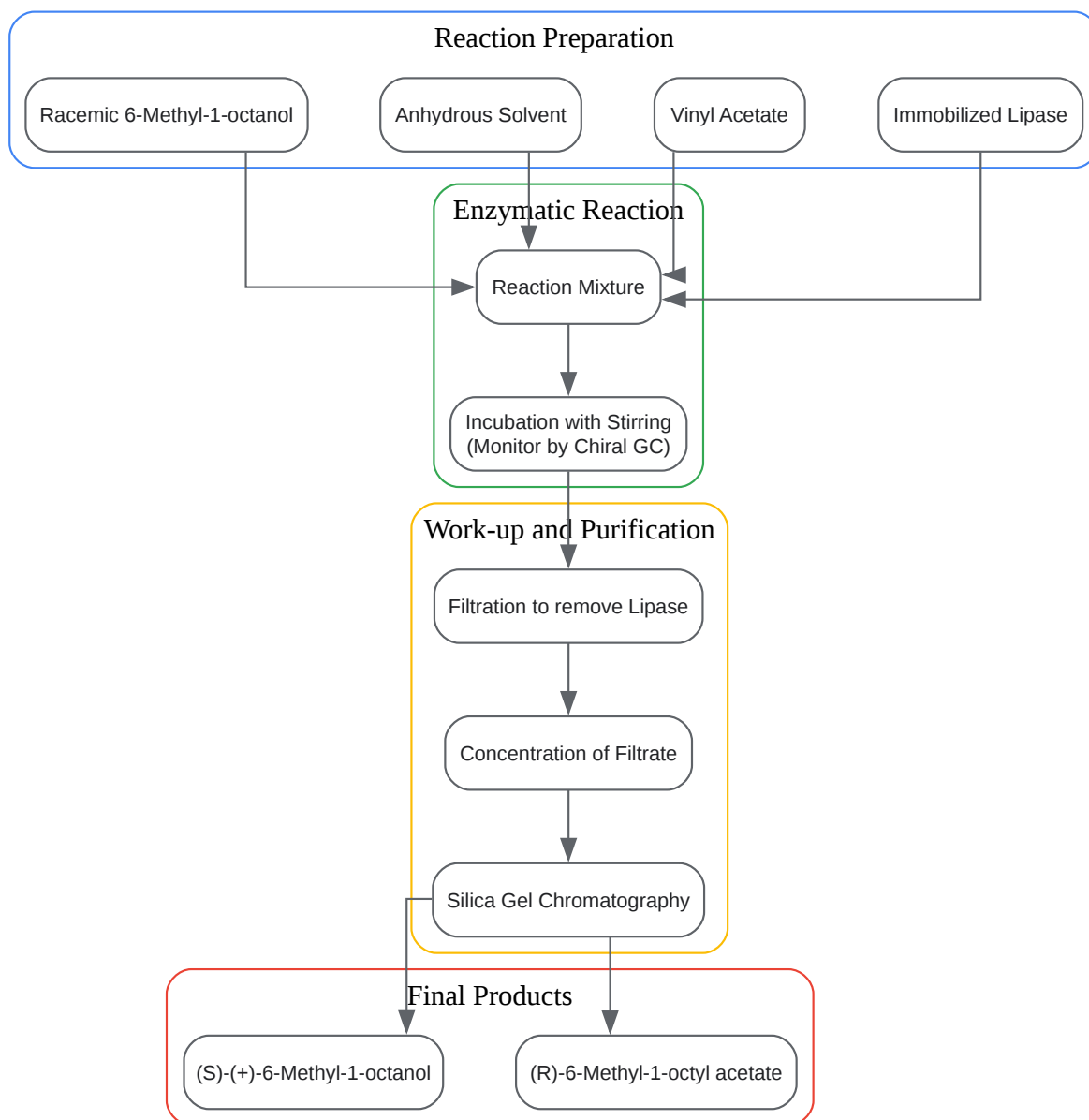
Materials:

- Racemic 6-methyl-1-octanol
- Immobilized Lipase (e.g., Novozym 435 from *Candida antarctica* B or Lipase PS from *Pseudomonas cepacia*)
- Vinyl acetate (acyl donor)

- Anhydrous solvent (e.g., hexane or diisopropyl ether)
- Silica gel for column chromatography
- Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

- **Reaction Setup:** In a dried flask, dissolve racemic 6-methyl-1-octanol (1.0 eq) and vinyl acetate (1.5 eq) in the chosen anhydrous solvent.
- **Enzyme Addition:** Add the immobilized lipase (e.g., 50 mg of Novozym 435 per mmol of substrate).
- **Incubation:** Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral gas chromatography (GC). The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
- **Work-up:** Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.
- **Purification:** Concentrate the filtrate under reduced pressure. The resulting mixture of **(S)-(+)-6-Methyl-1-octanol** and the acetylated (R)-enantiomer can be separated by silica gel column chromatography.



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Caption: Workflow for the lipase-catalyzed kinetic resolution of 6-methyl-1-octanol.

Chiral Analysis: Gas Chromatography (GC)

The enantiomeric excess (e.e.) of **(S)-(+)-6-Methyl-1-octanol** is determined using chiral gas chromatography. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, resulting in their separation.

Experimental Protocol: Chiral GC Analysis

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
- Chiral Capillary Column: A column with a cyclodextrin-based stationary phase is typically used (e.g., Rt-βDEXsm).
- Carrier Gas: Hydrogen or Helium.
- Injector Temperature: 250 °C.
- Detector Temperature: 250 °C.
- Oven Temperature Program: An example program could be: initial temperature of 60 °C held for 2 minutes, then ramped at 2 °C/minute to 180 °C, and held for 5 minutes. This program should be optimized for the specific column and instrument.
- Sample Preparation: Dilute a small amount of the sample in a suitable solvent (e.g., hexane) before injection.

Data Analysis:

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

$$\text{e.e. (\%)} = [(\text{Area of major enantiomer} - \text{Area of minor enantiomer}) / (\text{Area of major enantiomer} + \text{Area of minor enantiomer})] \times 100$$

Biological Activity

Pheromonal Activity

(S)-(+)-6-Methyl-1-octanol is structurally related to compounds that are known to be components of insect pheromones. For instance, other chiral methyl-branched alcohols serve as aggregation or sex pheromones in various beetle species. The specific biological activity of **(S)-(+)-6-Methyl-1-octanol** as a pheromone would require specific bioassays with target insect species.

Antimicrobial Activity

Long-chain alcohols are known to possess antimicrobial properties. The efficacy is often dependent on the chain length. The potential antimicrobial activity of **(S)-(+)-6-Methyl-1-octanol** can be evaluated by determining its Minimum Inhibitory Concentration (MIC) against various microorganisms.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of **(S)-(+)-6-Methyl-1-octanol** against a bacterial strain such as *Staphylococcus aureus*.

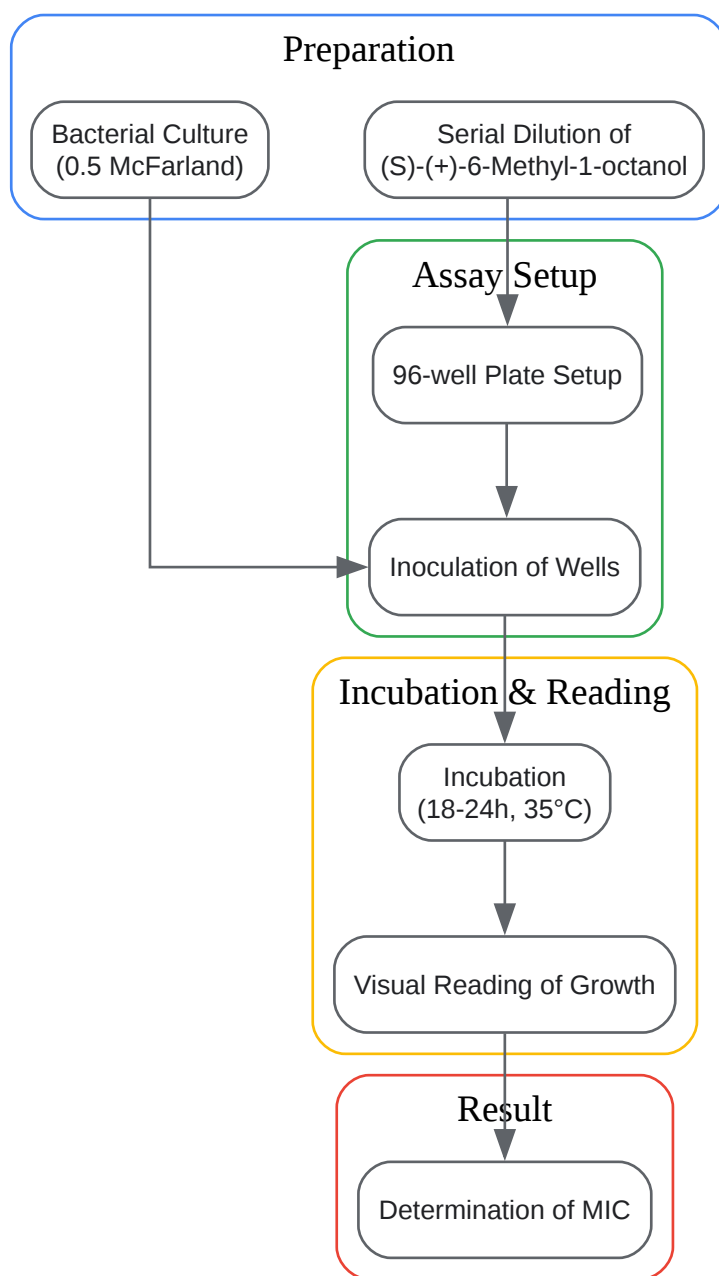
Materials:

- **(S)-(+)-6-Methyl-1-octanol**
- Bacterial strain (e.g., *Staphylococcus aureus* ATCC 29213)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator (35 ± 2 °C)

Procedure:

- Inoculum Preparation:

- From a fresh culture, pick 3-5 colonies and suspend them in sterile saline.
- Adjust the turbidity to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
- Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.
- Serial Dilution:
 - Add 50 μ L of CAMHB to wells 2 through 12 of a 96-well plate.
 - Prepare a stock solution of **(S)-(+)-6-Methyl-1-octanol** in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to twice the highest desired test concentration.
 - Add 100 μ L of this starting dilution to well 1.
 - Perform a 2-fold serial dilution by transferring 50 μ L from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 μ L from well 10. Well 11 serves as a growth control (inoculum, no compound), and well 12 as a sterility control (broth only).
- Inoculation: Add 50 μ L of the prepared bacterial inoculum to wells 1 through 11.
- Incubation: Incubate the plate at 35 ± 2 °C for 18-24 hours.
- Result Interpretation: The MIC is the lowest concentration of **(S)-(+)-6-Methyl-1-octanol** at which there is no visible bacterial growth.



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Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Conclusion

(S)-(+)-6-Methyl-1-octanol is a valuable chiral molecule with established physicochemical properties. Its enantioselective synthesis is achievable through methods such as lipase-catalyzed kinetic resolution, and its enantiomeric purity can be reliably determined by chiral gas

chromatography. Further investigation into its biological activities, particularly as a potential pheromone component and antimicrobial agent, could expand its applications in drug development and pest management. The protocols provided in this guide offer a framework for the synthesis, analysis, and biological evaluation of this compound.

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